molecular formula C10H13Cl2N3O B1464795 N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1255718-17-2

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Cat. No.: B1464795
CAS No.: 1255718-17-2
M. Wt: 262.13 g/mol
InChI Key: DVVGXHVASNZFHG-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a heterocyclic compound with the systematic IUPAC name N-methyl-1-[3-(pyridin-3-yl)-1,2-oxazol-5-yl]methanamine dihydrochloride . Its CAS registry number is 1255718-17-2 . The molecular formula is C₁₀H₁₃Cl₂N₃O , with a molecular weight of 262.14 g/mol . Key identifiers include:

Parameter Value
SMILES CNCC1=CC(C2=CC=CN=C2)=NO1.Cl.Cl
InChI InChI=1S/C10H11N3O.2ClH/c1-11-7-9-5-10(13-14-9)8-3-2-4-12-6-8;;/h2-6,11H,7H2,1H3;2*1H
InChIKey DVVGXHVASNZFHG-UHFFFAOYSA-N

The compound features a 5-membered isoxazole ring substituted with a pyridinyl group at position 3 and a methylaminomethyl group at position 5, with two hydrochloride counterions.

Historical Context of Isoxazole-Pyridine Hybrid Compounds

Isoxazole-pyridine hybrids emerged as a structural motif in the late 20th century, building upon foundational work in heterocyclic chemistry. The first synthesis of isoxazole dates to Claisen’s 1903 oximation of propargylaldehyde, while pyridine synthesis advanced through Hantzsch’s 1881 multicomponent reactions. The fusion of these systems gained traction in the 1990s, driven by their pharmacological potential. For example:

  • Valdecoxib (a COX-2 inhibitor) demonstrated the therapeutic relevance of isoxazoles.
  • Leflunomide highlighted pyridine’s role in immunomodulation.
  • Inverse electron-demand Diels-Alder reactions (2022) enabled regioselective pyridine synthesis from isoxazoles.

These developments positioned isoxazole-pyridine hybrids as versatile scaffolds for drug discovery.

Chemical Classification and Relationship to Other Heterocycles

This compound belongs to the isoxazole-pyridine hybrid class, characterized by:

  • Aromatic isoxazole core ($$ \text{C}3\text{H}3\text{NO} $$) with nitrogen at position 2 and oxygen at position 1.
  • Pyridine ring ($$ \text{C}5\text{H}5\text{N} $$) fused via a single bond at position 3 of the isoxazole.

Comparative analysis with related heterocycles:

Feature Isoxazole-Pyridine Hybrid Oxazole-Pyridine Hybrid Benzisoxazole
Aromaticity Yes (6π electrons) Yes (6π electrons) Yes (10π electrons)
Reactivity Electrophilic substitution Nucleophilic addition Ring-opening under acid
Bioactivity Neurological targets Antimicrobial Anticonvulsant

The methylaminomethyl side chain enhances solubility and pharmacokinetic properties, distinguishing it from simpler hybrids.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Hybridization : Combines isoxazole’s metabolic stability with pyridine’s hydrogen-bonding capacity.
  • Synthetic Versatility : Synthesized via Cu(I)-catalyzed cycloadditions or Fe/Au-mediated isomerizations.
  • Medicinal Potential : Pyridine’s role in nicotinic acetylcholine receptor modulation suggests applications in neurological disorders.

Recent studies highlight its utility as a precursor for 6,6′-binicotinates , which serve as ligands in catalytic systems.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-7-9-5-10(13-14-9)8-3-2-4-12-6-8;;/h2-6,11H,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVGXHVASNZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through the following stages:

Isoxazole Ring Formation

A key step is the construction of the isoxazole ring bearing the pyridinyl substituent at the 3-position. According to research on isoxazolyl derivatives, the isoxazole can be synthesized via the reaction of an enaminone intermediate with hydroxylamine hydrochloride in the presence of pyridine, typically in ethanol as solvent. This method yields isoxazolyl-substituted compounds efficiently under reflux conditions for 6–12 hours with moderate yields (~60-70%).

Step Reagents & Conditions Outcome Yield (%)
Enaminone + Hydroxylamine HCl in EtOH + Pyridine Reflux 6-12 h, monitored by TLC Formation of 1-(3-isoxazolyl) derivative ~65-70

This approach leverages the cyclization of the enaminone with hydroxylamine to form the isoxazole ring, which is a well-established synthetic route for such heterocycles.

N-Methylation of Methanamine

The N-methylation of the methanamine group is commonly achieved by reaction with methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction). The choice depends on the sensitivity of other functional groups in the molecule.

In the context of C-pyrazine-methylamine analogs, methylation is carried out after the formation of the methanamine intermediate, often under mild conditions to avoid side reactions. The methyl group is introduced selectively on the nitrogen atom of the amine.

Formation of Dihydrochloride Salt

To improve compound stability, solubility, and ease of handling, the free base of N-methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethereal solvents.

Step Reagents & Conditions Outcome Notes
Free base + HCl in MeOH or Et2O Formation of dihydrochloride salt Enhanced stability and crystallinity

Detailed Reaction Conditions and Parameters

Based on analogous processes for related compounds, the following conditions are recommended:

Parameter Recommended Range/Conditions Comments
Solvents Ethanol, dichloromethane, tetrahydrofuran (THF), toluene Solvent choice depends on step; EtOH for isoxazole formation, CH2Cl2 or THF for methylation
Temperature 0°C to reflux (approx. 78°C for EtOH) Reflux for ring formation; mild temps for methylation
Reaction Time 6 to 12 hours for ring closure Monitored by TLC or HPLC
Acid for salt formation HCl (conc. or HCl in MeOH) Stoichiometric amounts for dihydrochloride salt

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents & Conditions Yield (%) Notes
1 Isoxazole ring formation Enaminone + Hydroxylamine HCl + Pyridine, EtOH reflux 65-70 Cyclization to form isoxazolyl group
2 Pyridinyl substituent introduction Halogenated pyridine + amine or cyanohydrin reductive amination Variable Formation of pyridinyl-methanamine intermediate
3 N-Methylation Methyl iodide or Eschweiler–Clarke conditions 70-85 Selective methylation of amine nitrogen
4 Salt formation Treatment with HCl in methanol or ether Quantitative Formation of dihydrochloride salt for stability

Research Findings and Practical Considerations

  • The isoxazole formation via enaminone and hydroxylamine is a robust and reproducible method with moderate to good yields and straightforward purification.
  • The methylation step must be carefully controlled to avoid over-alkylation or side reactions, especially when other sensitive groups are present.
  • Conversion to the dihydrochloride salt enhances compound stability, which is crucial for storage and biological testing.
  • Solvent choice and temperature control are critical throughout the synthesis to optimize yield and purity.
  • Alternative synthetic routes involving direct amination of halogenated pyridines or reductive amination of cyanohydrins provide flexibility depending on available starting materials.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Neurological Research

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride has been investigated for its potential as a therapeutic agent in neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a candidate for studying neuropharmacological effects, particularly in conditions such as depression and anxiety disorders.

  • Case Study : In preclinical studies, compounds with similar structures have shown promise in modulating serotonin receptors, which may lead to new treatments for mood disorders.

Anticancer Research

The compound's isoxazole ring system is of interest in anticancer drug development. Isoxazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.

  • Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that isoxazole-containing compounds could inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Building Block in Organic Synthesis

Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions.

  • Applications :
    • Synthesis of novel pharmaceuticals.
    • Development of agrochemicals.

Analytical Chemistry

The compound is used as a standard reference material in analytical chemistry, particularly for developing methods to quantify similar compounds in biological samples.

  • Methodology : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard to analyze the concentration of related isoxazole derivatives in biological matrices.

Data Summary Table

Application AreaDescriptionReferences
Neurological ResearchPotential therapeutic agent for mood disorders
Anticancer ResearchExhibits cytotoxic activity against cancer cell lines
Organic SynthesisBuilding block for complex organic molecules
Analytical ChemistryReference material for quantification methods

Mechanism of Action

The mechanism by which N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Substituents on Isoxazole Key Features Potential Applications
N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride C₁₀H₁₃Cl₂N₃O 3-pyridinyl Methylated amine, dihydrochloride salt Neurological/pharmaceutical
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride C₉H₁₁Cl₂N₃O 3-pyridinyl Non-methylated amine, dihydrochloride Research intermediate
3-(4-Methoxyphenyl)-5-isoxazolyl derivatives Varies 4-methoxyphenyl Aryl substitution, antitumor activity Anticancer agents
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) C₁₈H₂₃N₃O₄ Bulky alkyl group Benzamide linkage Herbicide (cellulose inhibitor)

Key Observations :

  • Pyridine vs. Aryl Substitution : Pyridine at the 3-position (target compound) introduces hydrogen-bonding capability, unlike methoxyphenyl or chlorophenyl groups in patent-derived analogs (). This may enhance receptor binding specificity.
  • Salt Form : Dihydrochloride salts (target compound and ) improve solubility over free bases, critical for drug delivery.

Pharmacological and Functional Comparisons

Antitumor Activity ():

Compounds with 3-aryl-5-isoxazolyl motifs (e.g., 3-(4-methoxyphenyl)-5-isoxazolyl derivatives) demonstrate antitumor activity against human cancer cell lines.

Neurological Implications:

The pyridine ring resembles nicotine’s structure, implying possible interaction with nicotinic acetylcholine receptors (nAChRs). Methylation of the amine may reduce metabolic degradation, enhancing bioavailability compared to non-methylated analogs .

Research Findings and Hypotheses

  • Synthetic Accessibility: The dihydrochloride salt form (target compound) simplifies purification, as noted for analogs in .
  • Structure-Activity Relationship (SAR) :
    • Pyridine substitution may enhance binding to nAChRs or kinases vs. phenyl groups.
    • Methylation likely reduces polarity, improving membrane permeability.
  • Toxicity Considerations : Dihydrochloride salts generally exhibit lower acute toxicity than free bases, favoring pharmaceutical use.

Biological Activity

N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a chemical compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1255718-17-2
  • Molecular Formula : C10H13Cl2N3O
  • Molecular Weight : 262.13 g/mol

The compound features a pyridine and an isoxazole ring, contributing to its unique pharmacological properties. The presence of these rings suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It functions as an allosteric modulator, particularly at the α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. Studies indicate that it enhances the effects of agonists like acetylcholine, leading to increased receptor activation and downstream signaling pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in various biological assays:

  • Allosteric Modulation : The compound has been shown to enhance the activity of α7 nAChRs in frog oocytes, indicating its potential as a therapeutic agent for cognitive disorders .

Case Studies and Research Findings

  • Neuroprotective Effects : In several studies, compounds similar to N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine have demonstrated neuroprotective properties against oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases.
  • Cognitive Enhancement : Animal models have indicated that allosteric modulators can improve cognitive function, particularly in models of Alzheimer's disease, by enhancing cholinergic signaling .

Table 1: In Vitro Activity of Related Compounds

CompoundEC50 (µM)Max. Modulation (%)
7p2.5500
7b1.9600
7q0.381200
7r0.16700
7a0.14600

This table summarizes the effective concentration (EC50) and maximum modulation percentages for related compounds acting on α7 nAChRs, highlighting the potency of this compound compared to others .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride, and how can purity be validated?

  • Methodology : Multi-step synthesis involving heterocyclic coupling (e.g., isoxazole-pyridinyl linkage via Sonogashira or Suzuki-Miyaura reactions). Post-synthetic methylation of the methanamine group followed by dihydrochloride salt formation is critical .
  • Validation : Use HPLC (≥98% purity threshold) and LC-MS for structural confirmation. NMR (¹H/¹³C) and FT-IR can verify functional groups and salt formation .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Stability : Store at 2–8°C in airtight, light-protected containers. The dihydrochloride form enhances stability compared to free bases but may degrade under prolonged humidity or elevated temperatures .
  • Monitoring : Regular TLC or UPLC analysis to detect hydrolytic byproducts (e.g., free pyridinyl-isoxazole derivatives) .

Q. What analytical techniques are optimal for characterizing this compound and its intermediates?

  • Structural Analysis : High-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., [M+H]⁺ or [M-Cl]⁺ ions). X-ray crystallography may resolve stereochemical ambiguities in the isoxazole-pyridinyl core .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254–280 nm) and charged aerosol detection for non-chromophoric impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Context : Discrepancies may arise from receptor subtype selectivity (e.g., α4β2 vs. α7 nicotinic acetylcholine receptors) or assay conditions (e.g., pH-dependent solubility) .
  • Approach : Conduct dose-response curves across multiple cell lines (e.g., SH-SY5Y for neuroactivity) and validate via competitive binding assays with known antagonists (e.g., methyllycaconitine for α7 receptors) .

Q. How do stereochemical variations in the methanamine group impact receptor binding affinity?

  • Design : Synthesize enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.
  • Evaluation : Compare IC₅₀ values in electrophysiology assays (e.g., Xenopus oocyte models for nicotinic receptors). Computational docking (AutoDock Vina) can predict binding poses .

Q. What are the primary degradation pathways under physiological conditions, and how can metabolites be identified?

  • Degradation Study : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C. Monitor via LC-MS/MS for N-demethylation or isoxazole ring-opening products .
  • Metabolite Profiling : Use hepatic microsomes (human/rat) with NADPH cofactors. High-resolution tandem MS (Orbitrap) for fragment ion matching against databases (e.g., HMDB) .

Q. How can researchers optimize experimental designs to assess this compound’s selectivity across kinase or epigenetic targets?

  • Screening : Utilize kinase profiling panels (e.g., Eurofins KinaseProfiler) and histone deacetylase (HDAC) inhibition assays. Counter-screen against off-target GPCRs (β-arrestin recruitment assays) .
  • Data Analysis : Apply strict hit criteria (e.g., ≥50% inhibition at 10 µM) and use Z-factor statistical validation to minimize false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
Reactant of Route 2
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N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

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